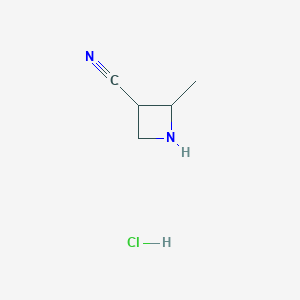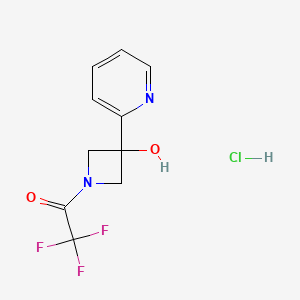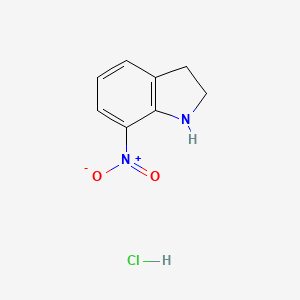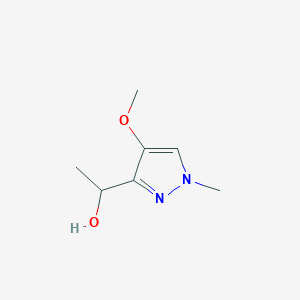
N-Methyl-3-(trifluoromethyl)cyclobutanamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-Methyl-3-(trifluoromethyl)cyclobutanamine hydrochloride” is a chemical compound with the molecular formula C6H11ClF3N . It is available for purchase from various chemical suppliers .
Molecular Structure Analysis
The InChI code for this compound is 1S/C5H8F3N.ClH/c6-5(7,8)4(9)2-1-3-4;/h1-3,9H2;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
The molecular weight of “this compound” is 189.61 . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results.Aplicaciones Científicas De Investigación
N-Methyl-3-(trifluoromethyl)cyclobutanamine hydrochloride has been used in a variety of scientific research applications. It has been used as a reagent for organic synthesis, as a pharmaceutical intermediate, and as a probe for biochemical and physiological processes. It has also been used to study the structure and function of enzymes, to study the interaction of proteins and lipids, to study the role of small molecules in signal transduction pathways, and to study the interaction of small molecules with receptors.
Mecanismo De Acción
N-Methyl-3-(trifluoromethyl)cyclobutanamine hydrochloride has been found to interact with various biological targets, including enzymes, proteins, and lipids. It has been shown to interact with enzymes by forming covalent bonds with the active sites of the enzymes, thus modifying their activity. It has also been found to interact with proteins and lipids by forming non-covalent interactions with the hydrophobic regions of the proteins and lipids. This non-covalent interaction is thought to play a role in the modulation of the activity of the proteins and lipids.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, including cytochrome P450 enzymes, which are involved in drug metabolism. It has also been found to inhibit the activity of certain proteins, such as adenylate cyclase, which is involved in signal transduction pathways. In addition, it has been found to modulate the activity of certain lipids, such as cholesterol, which is involved in membrane structure and function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-Methyl-3-(trifluoromethyl)cyclobutanamine hydrochloride has several advantages for use in laboratory experiments. It is a highly soluble compound, making it easy to handle and use in experiments. It is also a relatively inexpensive compound, making it cost-effective for use in experiments. However, this compound also has some limitations for use in experiments. It is a relatively unstable compound, so it must be stored in a cool, dry place and used quickly after synthesis. In addition, it is toxic and must be handled with caution.
Direcciones Futuras
There are several potential future directions for research involving N-Methyl-3-(trifluoromethyl)cyclobutanamine hydrochloride. One potential direction is to further explore its interaction with enzymes, proteins, and lipids. This could include studying the mechanism of action of this compound on these molecules and exploring the potential therapeutic applications of this compound. Another potential direction is to investigate the use of this compound as a probe for biochemical and physiological processes. This could include studying the effects of this compound on various cellular processes, such as signal transduction pathways and gene expression. Finally, further research could be done to explore the potential uses of this compound in drug discovery and development.
Métodos De Síntesis
N-Methyl-3-(trifluoromethyl)cyclobutanamine hydrochloride can be synthesized in several ways. One method involves the reaction of cyclobutanecarboxylic acid with trifluoromethanesulfonic anhydride, followed by reaction with N-methyl-3-aminopropan-1-ol and subsequent hydrolysis with hydrochloric acid. Another method involves the reaction of cyclobutanecarboxylic acid with trifluoromethanesulfonic anhydride, followed by reaction with N-methyl-3-aminopropan-1-ol and subsequent treatment with aqueous sodium hydroxide.
Safety and Hazards
The safety data sheet (SDS) for this compound provides important information about its hazards. The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propiedades
IUPAC Name |
N-methyl-3-(trifluoromethyl)cyclobutan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F3N.ClH/c1-10-5-2-4(3-5)6(7,8)9;/h4-5,10H,2-3H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGMKMYXWHQKFQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CC(C1)C(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClF3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Fluoro-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde](/img/structure/B6300583.png)
![tert-Butyl 9-oxo-1-azaspiro[5.5]undecane-1-carboxylate](/img/structure/B6300586.png)
![exo-9-tert-Butoxycarbonyl-9-azabicyclo[3.3.1]nonane-3-carboxylic acid](/img/structure/B6300594.png)




![1-Methyl-1H-pyrrolo[3,2-b]pyridin-6-ol](/img/structure/B6300633.png)

![t-Butyl (3R)-4-{6-[(5-chloro-2-methoxypyridin-3-yl)amino]pyridin-3-yl}-3-methylpiperazine-1-carboxylate](/img/structure/B6300651.png)


